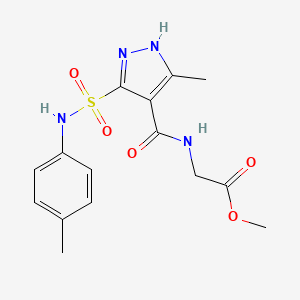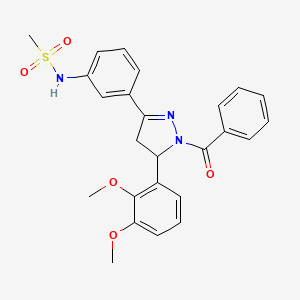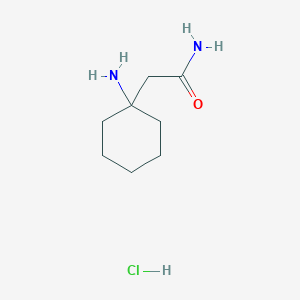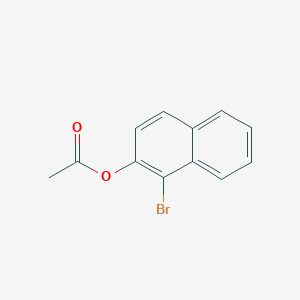
5-(2-cyclopentylethyl)-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-cyclopentylethyl)-4H-1,2,4-triazole-3-thiol, also known as CPTT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of thiosemicarbazones, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 5-(2-cyclopentylethyl)-4H-1,2,4-triazole-3-thiol is not fully understood. However, it has been proposed that 5-(2-cyclopentylethyl)-4H-1,2,4-triazole-3-thiol acts by inhibiting the activity of ribonucleotide reductase, which is an enzyme that is essential for DNA synthesis. This inhibition leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
5-(2-cyclopentylethyl)-4H-1,2,4-triazole-3-thiol has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. 5-(2-cyclopentylethyl)-4H-1,2,4-triazole-3-thiol has also been shown to induce oxidative stress and DNA damage in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
5-(2-cyclopentylethyl)-4H-1,2,4-triazole-3-thiol has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have potent biological activities. However, 5-(2-cyclopentylethyl)-4H-1,2,4-triazole-3-thiol has some limitations as well. It is highly reactive and can undergo oxidation and degradation, which can affect its biological activity. Additionally, 5-(2-cyclopentylethyl)-4H-1,2,4-triazole-3-thiol has poor solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 5-(2-cyclopentylethyl)-4H-1,2,4-triazole-3-thiol. One area of interest is in the development of new drugs based on the structure of 5-(2-cyclopentylethyl)-4H-1,2,4-triazole-3-thiol. Researchers are also exploring the use of 5-(2-cyclopentylethyl)-4H-1,2,4-triazole-3-thiol in combination with other drugs to enhance its biological activity. Additionally, there is interest in further understanding the mechanism of action of 5-(2-cyclopentylethyl)-4H-1,2,4-triazole-3-thiol and its potential applications in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, 5-(2-cyclopentylethyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that has shown significant potential in various fields of scientific research. Its potent biological activities make it an attractive candidate for the development of new drugs. However, further research is needed to fully understand the mechanism of action and potential applications of 5-(2-cyclopentylethyl)-4H-1,2,4-triazole-3-thiol.
Synthesemethoden
The synthesis of 5-(2-cyclopentylethyl)-4H-1,2,4-triazole-3-thiol involves the reaction of 2-cyclopentylethylamine with thiosemicarbazide in the presence of an acid catalyst. The resulting product is then treated with 1,2-dichloroethane to obtain 5-(2-cyclopentylethyl)-4H-1,2,4-triazole-3-thiol. The synthesis of 5-(2-cyclopentylethyl)-4H-1,2,4-triazole-3-thiol has been optimized to obtain high yields and purity.
Wissenschaftliche Forschungsanwendungen
5-(2-cyclopentylethyl)-4H-1,2,4-triazole-3-thiol has shown potential applications in various fields of scientific research. One of the major areas of interest is in the development of new drugs. 5-(2-cyclopentylethyl)-4H-1,2,4-triazole-3-thiol has been found to exhibit potent anticancer activity against various cancer cell lines. It has also been shown to have antiviral, antibacterial, and antifungal activities.
Eigenschaften
IUPAC Name |
5-(2-cyclopentylethyl)-1,2-dihydro-1,2,4-triazole-3-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3S/c13-9-10-8(11-12-9)6-5-7-3-1-2-4-7/h7H,1-6H2,(H2,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMLBZEUZJCUBLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC2=NC(=S)NN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-cyclopentylethyl)-4H-1,2,4-triazole-3-thiol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{4-[5-Tert-butyl-3-(2-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol](/img/structure/B2565474.png)

![3-((5-((pyridin-2-ylmethyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2565477.png)


![2-[(2-fluorophenyl)(epoxy)methyl]-3-oxo-1-azaniabicyclo[2.2.2]octane N-oxide](/img/structure/B2565483.png)
![2-[3-(3,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2565484.png)
![N-benzyl-2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2565485.png)

![4-[2-(Benzyloxy)-5-propylphenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B2565487.png)
![3-butyl-1,6,7-trimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2565489.png)


